Product packaging for 2-Chlorofuro[2,3-d]pyrimidine(Cat. No.:CAS No. 918340-55-3)

2-Chlorofuro[2,3-d]pyrimidine

Cat. No.: B3302677
CAS No.: 918340-55-3
M. Wt: 154.55 g/mol
InChI Key: DEQMPWMWIVEOSX-UHFFFAOYSA-N
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Description

2-Chlorofuro[2,3-d]pyrimidine is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry. The furopyrimidine scaffold is a recognized privileged structure in drug discovery, known for its ability to optimize target interactions and improve the pharmacokinetic profiles of drug candidates . This compound serves as a critical synthetic precursor for the creation of novel derivatives targeting key enzymatic pathways involved in disease progression. A primary application of this building block is in the synthesis of potential multi-target kinase inhibitors. Research indicates that furo[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against vital oncology targets such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) . Inhibition of the PI3K/AKT pathway is a promising therapeutic strategy, as its dysregulation is implicated in various cancers, controlling cell functions like proliferation, differentiation, and survival . Furthermore, analogs based on this scaffold have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of tumor angiogenesis . These properties make this compound a valuable entity for researchers developing next-generation targeted anticancer agents. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O B3302677 2-Chlorofuro[2,3-d]pyrimidine CAS No. 918340-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQMPWMWIVEOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70846210
Record name 2-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70846210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918340-55-3
Record name 2-Chlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70846210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chlorofuro 2,3 D Pyrimidine and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis of the furo[2,3-d]pyrimidine (B11772683) core involves the systematic assembly of the bicyclic system from acyclic or monocyclic precursors. These methods offer the flexibility to introduce a wide range of substituents on the heterocyclic framework.

Cyclization Reactions for Furo[2,3-d]pyrimidine Ring Formation

The formation of the fused furo[2,3-d]pyrimidine ring system is the cornerstone of its synthesis. Various cyclization strategies have been developed to construct this bicyclic scaffold efficiently.

One established method for the construction of the furo[2,3-d]pyrimidine skeleton involves the condensation of malononitrile with a suitable furan (B31954) precursor. For instance, the synthesis of a furan derivative can be achieved by reacting α-chloro acetylacetone with malononitrile in the presence of sodium ethoxide. nih.gov This resulting functionalized furan then serves as a key intermediate for the subsequent pyrimidine (B1678525) ring formation.

ReactantsReagents/ConditionsProductReference
α-Chloro acetylacetone, MalononitrileSodium ethoxide, Room Temperature, 6 h2-amino-5-methyl-4-acetylfuran-3-carbonitrile nih.gov

Following the formation of a suitable aminofuran precursor, the pyrimidine ring can be constructed through cyclocondensation. A common method involves heating the aminofuran derivative with a mixture of formic acid and acetic anhydride. This thermal cyclocondensation leads to the formation of the furo[2,3-d]pyrimidinone derivative. nih.gov The reaction typically requires prolonged heating to drive the cyclization to completion.

Starting MaterialReagents/ConditionsProductReference
2-amino-5-methyl-4-acetylfuran-3-carbonitrileFormic acid, Acetic anhydride, Reflux, 35 h5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov

Modern synthetic methodologies have employed transition metal catalysis to achieve the efficient synthesis of furo[2,3-d]pyrimidines. Palladium(II)-catalyzed three-component synthesis has been developed for the preparation of 2,4,6-triarylfuro[2,3-d]pyrimidines. This approach involves the reaction of β-ketodinitriles, boronic acids, and aldehydes. nih.gov In this cascade reaction, both nitrile groups of the β-ketodinitrile participate, leading to the concurrent formation of the furan and pyrimidine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single step. nih.gov

ReactantsCatalystProductReference
β-Ketodinitriles, Boronic acids, AldehydesPd(II)2,4,6-Triarylfuro[2,3-d]pyrimidines nih.gov

While silver-catalyzed cyclization is a known strategy in heterocyclic synthesis, its application to the direct formation of the furo[2,3-d]pyrimidine ring system is not widely reported in the reviewed literature. Silver catalysts are often employed in various oxo- and aza-cyclization reactions to construct other heterocyclic rings. However, specific examples detailing a silver-catalyzed pathway to the furo[2,3-d]pyrimidine core are not prominent.

Introduction of the Chloro Substituent

To obtain 2-chlorofuro[2,3-d]pyrimidine, a chlorination step is necessary. This is typically performed on a precursor molecule, such as a furo[2,3-d]pyrimidinone or a related hydroxy derivative. While direct chlorination of the furo[2,3-d]pyrimidine ring at the 2-position is a key transformation, specific literature detailing this exact transformation on the parent furo[2,3-d]pyrimidine is scarce. However, analogous transformations on similar heterocyclic systems provide insight into potential synthetic routes. For the related pyrrolo google.comresearchgate.netpyrimidine system, chlorination can be achieved using a chlorinating agent like dichlorophenyl oxygen phosphorus. google.com This type of reagent is effective for converting hydroxyl groups or carbonyls on pyrimidine rings to chloro substituents. The reaction often requires high temperatures and may be conducted in the presence of an organic base to facilitate the transformation. google.com

Starting MaterialReagentProductReference
2,4-dihydroxy-7-hydropyrrolo-(2,3)pyrimidineDichlorophenyl oxygen phosphorus2,4-dichloro-7-hydropyrrolo-(2,3)pyrimidine google.com
Chlorination Reactions utilizing Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a cornerstone reagent for the synthesis of 2-chlorofuro[2,3-d]pyrimidines, primarily used to convert hydroxyl or oxo groups on the pyrimidine ring into chloro substituents. This reaction is a widely adopted and effective method for producing chlorinated pyrimidine intermediates that are crucial for further chemical transformations. nih.govresearchgate.net The general procedure involves heating the hydroxy-containing substrate, such as a furo[2,3-d]pyrimidin-2,4-dione, in POCl₃, often in the presence of an organic base. researchgate.net

The synthesis of various furo[2,3-d]pyrimidine derivatives has been accomplished through multi-step sequences where a final key step involves chlorination using POCl₃. imtm.cz For instance, in the synthesis of certain 5,6-disubstituted analogs, the fully formed furo[2,3-d]pyrimidine skeleton undergoes chlorination with phosphorus oxychloride to yield the desired chloro derivative. imtm.cz The reaction conditions for such chlorinations have evolved over time, but typically involve refluxing the substrate in an excess of POCl₃. nih.govresearchgate.net In some cases, N,N-diethylaniline is added to the reaction mixture. oregonstate.edu The addition of phosphorus pentachloride (PCl₅) to POCl₃ can also be employed to create a more potent chlorinating agent for substrates that are less reactive. indianchemicalsociety.com

Starting Material TypeReagent(s)BaseConditionsOutcomeReference
HydroxypyrimidinesPOCl₃Organic BaseRefluxChlorinated Pyrimidines nih.govresearchgate.net
Furo[2,3-d]pyrimidine precursorsPOCl₃-100 °C, 2 hChlorinated Furo[2,3-d]pyrimidines imtm.cz
Purin-8-olsPOCl₃N,N-diethylanilineRefluxChlorinated Purines oregonstate.edu
Hydroxy-heterocyclesPOCl₃ / PCl₅-VariesChlorinated Heterocycles indianchemicalsociety.com
Selective Halogenation Procedures

Achieving regioselectivity in the halogenation of heterocyclic systems is a significant challenge in synthetic chemistry. While specific selective halogenation procedures for the 2-position of the furo[2,3-d]pyrimidine ring are not extensively detailed in the provided context, general principles for the selective halogenation of related nitrogen-containing heterocycles like pyridines can be considered. These strategies often rely on modifying the electronic properties of the ring to direct the halogen to a specific position. nih.gov

Two common strategies for controlling the position of halogenation on pyridines include metalation-trapping sequences that utilize directing groups, and the conversion of the pyridine to its N-oxide. nih.gov The N-oxide can then be nitrated at the 4-position, and the nitro group is subsequently displaced by a halide. nih.gov Another approach involves the formation of phosphonium salts at the 4-position of pyridines, which can then be displaced by halide nucleophiles. nih.gov Such methods highlight the importance of intermediate functionalization to achieve regiocontrol, a principle that could be hypothetically applied to the furo[2,3-d]pyrimidine system to achieve selective chlorination.

Synthesis from Pre-formed Furo[2,3-d]pyrimidine Scaffolds

Derivatization of Furo[2,3-d]pyrimidin-4(3H)-ones

A common and effective route to 2-chlorofuro[2,3-d]pyrimidines involves the chemical modification of a pre-synthesized furo[2,3-d]pyrimidin-4(3H)-one scaffold. These precursors, which contain an oxo or hydroxyl group at the C4 position, are versatile intermediates. researchgate.netrsc.org The synthesis of these scaffolds can be achieved through methods such as the thermal cyclocondensation of furan precursors with reagents like formic acid and acetic anhydride. rsc.org

Once the furo[2,3-d]pyrimidin-4(3H)-one is obtained, the critical step is the conversion of the C4-oxo group to a chloro group. This transformation is typically accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), as described in section 2.1.2.1. imtm.cz If the precursor is a furo[2,3-d]pyrimidine-2,4(1H,3H)-dione, treatment with POCl₃ can lead to the formation of a 2,4-dichlorofuro[2,3-d]pyrimidine, which can then be selectively functionalized at either position. This approach is analogous to the well-established chlorination of barbituric acid with POCl₃ to produce 2,4,6-trichloropyrimidine. google.com

Direct Chlorination of Furo[2,3-d]pyrimidine Systems

The direct chlorination of a fully formed furo[2,3-d]pyrimidine ring system is a viable synthetic strategy. This approach is particularly useful when the desired substitution pattern on the furan portion of the molecule is established before the chlorination of the pyrimidine ring. In this methodology, the synthesis is sequenced to first construct the complete heterocyclic core, which is then subjected to chlorination conditions. imtm.cz

Green Chemistry Approaches in Furo[2,3-d]pyrimidine Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

In recent years, there has been a significant shift towards developing synthetic methodologies that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. jmaterenvironsci.com Several such methods have been successfully applied to the synthesis of furo[2,3-d]pyrimidines and their precursors.

One notable green approach is the use of solvent-free reaction conditions. A high-yielding, solvent-free preparation of halogenated furo[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported, which involves heating a mixture of N,N-dimethyl barbituric acid, an aldehyde, and cyclohexyl isocyanide at 70°C for a short duration. tandfonline.com Another environmentally benign strategy involves using water as a reaction solvent. The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been achieved through a three-component condensation in water, which simplifies the work-up procedure to simple filtration. niscpr.res.in

Furthermore, the chlorination step itself can be made greener. A solvent-free procedure for the chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ has been developed. nih.govresearchgate.net This method, which involves heating the substrate with POCl₃ and pyridine in a sealed reactor at high temperatures (e.g., 160°C), avoids the use of excess POCl₃ as a solvent, thereby significantly reducing chemical waste and associated environmental and safety hazards. nih.govresearchgate.netresearchgate.net

Green ApproachReactantsConditionsProductAdvantageReference
Solvent-Free SynthesisN,N-dimethyl barbituric acid, aldehyde, cyclohexyl isocyanide70°C, 20-35 minHalogenated furo[2,3-d]pyrimidine-2,4(1H,3H)-dionesNo solvent, high yield (85-95%) tandfonline.com
Aqueous SynthesisBarbituric acid, aromatic aldehyde, isocyanideReflux in water at 75°CFuro[2,3-d]pyrimidine-2,4(1H,3H)-dionesWater as solvent, easy work-up niscpr.res.in
Solvent-Free ChlorinationHydroxy-pyrimidine, POCl₃, pyridineSealed reactor, 160°C, 2 hChloro-pyrimidineNo excess solvent, reduced waste, high yield nih.govresearchgate.net

Utilization of Polyethylene Glycol (PEG) as a Green Solvent

The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize environmental impact. Polyethylene Glycol (PEG) has emerged as a promising green solvent alternative to conventional volatile organic compounds. Its advantages include being non-toxic, non-volatile, thermally stable, and recyclable. researchgate.netrsc.org

While a specific protocol for the synthesis of this compound using PEG has not been extensively detailed in the cited literature, the efficacy of PEG has been demonstrated in the synthesis of structurally related pyrimidine-fused heterocycles. For instance, PEG-400 has been successfully employed as a reaction medium for the efficient synthesis of thienyl pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov In these syntheses, PEG-400 not only acted as a solvent but also facilitated the reaction, leading to excellent product yields in shorter reaction times compared to traditional methods. nih.gov The solvent could also be recovered and reused without a significant loss of activity, further enhancing the green credentials of the methodology. nih.gov

The key benefits observed in these related syntheses suggest that PEG could be a viable and environmentally benign medium for the synthesis of furo[2,3-d]pyrimidines. The methodology typically involves the condensation of appropriate precursors in PEG, often with a base, providing an efficient and eco-friendly route to the desired heterocyclic systems. researchgate.net This approach avoids the use of toxic solvents and expensive catalysts, offering advantages in terms of both environmental safety and process economy. nih.gov

Table 1: Examples of Pyrimidine Derivative Synthesis in PEG-400 Data synthesized from studies on related pyrazolo[1,5-a]pyrimidines.

Starting MaterialsProduct TypeReaction Time (min)Yield (%)Reference
4-(4'-chloro-phenylazo)-5-amino pyrazole and ChalconesThienyl pyrazolo[1,5-a]pyrimidines25-4085-94 researchgate.net, nih.gov

General Synthetic Strategies for Related Halogenated Furo[2,3-d]pyrimidines

Halogenated furo[2,3-d]pyrimidines are crucial intermediates in medicinal chemistry, serving as building blocks for more complex molecular targets. Several general strategies have been developed for their synthesis.

One of the most common and direct methods to introduce chloro substituents onto the pyrimidine ring is through the chlorination of a corresponding furo[2,3-d]pyrimidine-2,4-dione precursor. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂). This approach is widely used for the synthesis of analogous halogenated pyrrolo[2,3-d]pyrimidines, which can be adapted for the furo[2,3-d]pyrimidine core. nih.gov The reaction converts the hydroxyl groups (in the tautomeric enol form) or oxo groups of the dione into chloro groups, yielding a 2,4-dichlorofuro[2,3-d]pyrimidine intermediate. patsnap.comresearchgate.net This intermediate is versatile; for example, selective dechlorination or nucleophilic substitution can then be performed to yield 2-chloro or 4-chloro derivatives.

Another powerful strategy involves a one-pot, multi-component reaction to construct the halogenated furo[2,3-d]pyrimidine core directly from simpler starting materials. An efficient methodology for the synthesis of 2,4-dichloro-substituted furo[2,3-d]pyrimidines has been developed via a four-component condensation reaction. researchgate.net This method involves the reaction of acetophenones, potassium iodide (as a precursor to an in situ generated iodinated intermediate), malononitrile, and carbon tetrachloride (as the chlorine source) in the presence of a catalyst. researchgate.net This approach is highly efficient and allows for the rapid assembly of the complex heterocyclic system with the desired halogenation pattern in a single step. researchgate.net

Table 2: One-Pot Synthesis of 2,4-Dichloro Furo[2,3-d]pyrimidine Derivatives Based on the four-component heterocyclization reaction.

Acetophenone DerivativeAryl Aldehyde/Iodide SourceTime (h)Yield (%)Reference
AcetophenonePotassium Iodide1.590 researchgate.net
4-MethylacetophenonePotassium Iodide1.592 researchgate.net
4-ChloroacetophenonePotassium Iodide2.085 researchgate.net
4-BromoacetophenonePotassium Iodide2.087 researchgate.net

Chemical Reactivity and Functionalization of 2 Chlorofuro 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The C-2 position of the 2-chlorofuro[2,3-d]pyrimidine ring system is electron-deficient due to the inductive effect of the adjacent nitrogen atoms of the pyrimidine (B1678525) ring. This inherent electronic property makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of a variety of nucleophiles, including nitrogen, sulfur, and oxygen-based functional groups.

Reaction with Amines and Substituted Amines

One of the most common functionalizations of this compound involves its reaction with primary and secondary amines, including a diverse range of aliphatic, cyclic, and aromatic amines. This amination reaction typically proceeds under mild conditions to afford the corresponding 2-amino-furo[2,3-d]pyrimidine derivatives in good to excellent yields. The reaction is generally facilitated by a base, such as triethylamine (TEA) or potassium carbonate, in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). rsc.orgresearchgate.net The high reactivity of the 2-chloro position on the pyrimidine ring often makes transition-metal catalysis unnecessary for this transformation. researchgate.netresearchgate.net

The general scheme for this reaction is as follows:

This compound + R¹R²NH → 2-(R¹R²N)-furo[2,3-d]pyrimidine + HCl

Table 1: Examples of SNAr Reactions with Amines on Chloro-Pyrimidines Note: The following table is illustrative of the reactivity of chloropyrimidines, upon which the reactivity of this compound is based.

Amine NucleophileProductTypical ConditionsReference
Morpholine2-Morpholinofuro[2,3-d]pyrimidineK₂CO₃, DMF, 80 °C researchgate.net
Aniline2-(Phenylamino)furo[2,3-d]pyrimidineTEA, EtOH, Reflux rsc.org
Piperidine2-(Piperidin-1-yl)furo[2,3-d]pyrimidineK₂CO₃, Water, 100 °C researchgate.net
Benzylamine2-(Benzylamino)furo[2,3-d]pyrimidineTEA, EtOH, Reflux rsc.org

Reaction with Thiols and Alkoxides

Similarly, the chlorine atom at the C-2 position can be readily displaced by sulfur and oxygen nucleophiles. Reactions with thiols or their corresponding thiolates (RS⁻) provide 2-thioether-substituted furo[2,3-d]pyrimidines. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and generate the more potent thiolate nucleophile. nih.gov

Alkoxides (RO⁻), generated from alcohols using a base like sodium methoxide or potassium tert-butoxide, also react efficiently to yield 2-alkoxy-furo[2,3-d]pyrimidine derivatives. In some cases, solvolysis can occur where the alcohol solvent itself acts as the nucleophile, particularly under heated conditions. rsc.org

Table 2: Examples of SNAr Reactions with O/S Nucleophiles

NucleophileProductTypical ConditionsReference
Sodium thiomethoxide2-(Methylthio)furo[2,3-d]pyrimidineK₂CO₃, DMF nih.gov
Sodium ethoxide2-Ethoxyfuro[2,3-d]pyrimidineNaOEt, EtOH, Reflux rsc.org
Thiophenol2-(Phenylthio)furo[2,3-d]pyrimidineK₂CO₃, Acetone nih.gov
Sodium methoxide2-Methoxyfuro[2,3-d]pyrimidineNaOMe, MeOH, Reflux rsc.org

Mechanistic Aspects of Halogen Displacement

The halogen displacement at the C-2 position of this compound proceeds via the classical SNAr addition-elimination mechanism. researchgate.netnih.gov This two-step process is initiated by the attack of a nucleophile at the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net

This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms. researchgate.net The presence of two nitrogen atoms in the pyrimidine ring significantly stabilizes this anionic intermediate, thereby lowering the activation energy of the reaction and facilitating the nucleophilic attack. This is why heteroaromatic halides like 2-chloropyrimidine are significantly more reactive towards SNAr than chlorobenzene. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. These reactions significantly expand the synthetic utility of this scaffold, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups at the C-2 position.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This compound can be effectively coupled with a range of aryl- and heteroarylboronic acids using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], in the presence of a base. mdpi.comlibretexts.org

Commonly used bases include potassium carbonate, cesium carbonate, or potassium phosphate. The reaction is typically conducted in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water. mdpi.com Microwave irradiation has also been shown to accelerate these reactions, leading to shorter reaction times and improved yields. mdpi.com

The general scheme for the Suzuki coupling is:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-R-furo[2,3-d]pyrimidine

Table 3: Typical Conditions for Suzuki Coupling of Chloro-Heterocycles

CatalystBaseSolventTemperatureReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100 °C mdpi.com
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C libretexts.org
Pd₂(dba)₃ / XPhosK₂CO₃THF65 °C nih.gov
Pd(PPh₃)₄Na₂CO₃DME/H₂O90 °C researchgate.net

Sonogashira Coupling Reactions and Subsequent Cyclization

The Sonogashira reaction enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (typically CuI) and a base, such as triethylamine or diisopropylethylamine, which also often serves as the solvent. organic-chemistry.orgnih.gov

This compound can undergo Sonogashira coupling with various terminal alkynes to produce 2-alkynyl-furo[2,3-d]pyrimidine derivatives. scirp.orgnih.gov These products are valuable intermediates themselves. The newly introduced alkyne functionality can participate in subsequent intramolecular cyclization reactions, providing a pathway to more complex, fused heterocyclic systems. For example, if the alkyne contains a suitably positioned nucleophile, it can lead to the formation of a new ring fused to the pyrimidine core. nih.gov

The general scheme for the Sonogashira coupling is:

This compound + H-C≡C-R --(Pd/Cu catalyst, Base)--> 2-(R-C≡C)-furo[2,3-d]pyrimidine

This reaction provides a powerful method for extending the carbon framework of the furo[2,3-d]pyrimidine (B11772683) system, opening avenues for the synthesis of diverse and complex molecules. nih.govresearchgate.net

Buchwald-Hartwig Amination Reactions

The replacement of the chlorine atom at the C-2 position of the pyrimidine ring is a key strategy for functionalization. The Buchwald-Hartwig amination serves as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in the synthesis of pharmaceuticals and biologically active compounds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction facilitates the union of aryl halides, such as this compound, with a wide array of primary and secondary amines. wikipedia.orgacsgcipr.org

The reaction typically employs a palladium catalyst, either as a preformed complex or generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. nih.govwiley.com The efficacy of the transformation is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are essential for high catalytic activity. wiley.com Ligands such as Xantphos have proven effective in the amination of other chloropyrimidine systems, promoting efficient coupling under relatively mild conditions. nih.govresearchgate.net The reaction is carried out in the presence of a base, commonly a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), in an inert solvent such as toluene or dioxane. nih.gov

While direct literature examples exclusively detailing the Buchwald-Hartwig amination of this compound are not prevalent, the extensive application of this reaction to other electron-deficient chloro-heterocycles, including 2-chloropyrimidines and 2-chloropyrazines, establishes a strong precedent for its successful application to the title compound. nih.govnih.gov The high reactivity of substrates like 2-chloropyrimidine, which is significantly more activated towards nucleophilic substitution than chlorobenzene, suggests that both palladium-catalyzed and, in some cases, direct SNAr reactions can be viable routes for amination. nih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

Component Example Role
Catalyst Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(PPh₃)₂] Palladium source for the catalytic cycle
Ligand Xantphos, BINAP, BrettPhos Stabilizes the catalyst, facilitates oxidative addition and reductive elimination
Base NaOtBu, K₂CO₃ Activates the amine nucleophile
Solvent Toluene, Dioxane, THF Provides an inert medium for the reaction

| Reactants | Aryl/Heteroaryl Chloride, Primary/Secondary Amine | Coupling partners |

Modifications of the Furan (B31954) Ring Moiety

Oxidation Reactions of the Furan Ring

The oxidation of the furan ring within the furo[2,3-d]pyrimidine core is a less documented area of its chemistry. Generally, furan rings can be sensitive to oxidative conditions, which may lead to ring-opening or other degradative pathways. However, in some contexts, controlled oxidation can be used synthetically. For instance, the conversion of dihydrofuran-fused systems to their corresponding aromatic furan derivatives has been accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov This process involves aromatization rather than oxidation of an already aromatic furan ring. nih.gov Specific studies detailing the oxidative transformation of the intact furan moiety in this compound are not readily found in the surveyed literature, indicating this may be an area for future exploration.

Reduction Reactions of the Furan Ring

The saturation of the furan ring via hydrogenation is a known transformation for furanic compounds, typically yielding tetrahydrofuran derivatives. rwth-aachen.dersc.org This reaction is generally achieved through catalytic hydrogenation using heterogeneous catalysts such as palladium, platinum, or ruthenium on a carbon support (Pd/C, Pt/C, Ru/C). rwth-aachen.de

The chemoselectivity of the reduction can be a significant challenge, as other functional groups within the molecule may also be susceptible to reduction. Studies on the hydrogenation of substituted furans, like furfural, have shown that reaction conditions, particularly temperature, can influence the outcome. rwth-aachen.de At lower temperatures, hydrogenation of the furan ring may be favored, while at higher temperatures, reduction of substituents can occur preferentially. rwth-aachen.de The electrochemical ring hydrogenation of furan derivatives using Pd- and Pt-containing electrocatalysts has also been investigated, offering an alternative approach to catalytic hydrogenation. rsc.org For the furo[2,3-d]pyrimidine core, catalytic hydrogenation would be the expected method to reduce the furan ring, though careful optimization would be necessary to avoid reduction of the pyrimidine ring or hydrogenolysis of the C-Cl bond.

Derivatization at Other Positions of the Furo[2,3-d]pyrimidine Core

Introduction of Substituents at C-5 and C-6 Positions

Functionalization of the furan portion of the furo[2,3-d]pyrimidine scaffold at the C-5 and C-6 positions is typically achieved during the construction of the heterocyclic ring system rather than by electrophilic substitution on the pre-formed core. Synthetic strategies often start with appropriately substituted pyrimidine or furan precursors.

For example, derivatives with substituents at the C-5 and C-6 positions, such as methyl and 2-thienyl groups, have been synthesized as part of programs aimed at developing kinase inhibitors. nih.gov The synthesis of 6-substituted furo[2,3-d]pyrimidines can be accomplished via an in situ 5-endo-dig cyclization of C-5-alkynyl-substituted uracil derivatives. This strategy involves first introducing an alkyne at the C-5 position of a uracil precursor, followed by a copper-catalyzed cyclization that forms the furan ring.

Formation of Chalcones via Claisen-Schmidt Condensation

The furo[2,3-d]pyrimidine core can serve as a scaffold for the synthesis of chalcone (B49325) derivatives, which are known for their diverse biological activities. nih.gov This is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. nih.gov The key starting material for this transformation is a furo[2,3-d]pyrimidine bearing a methyl ketone (acetyl) group, typically at the C-5 or C-6 position.

In a reported synthesis, a 5-acetyl-furo[2,3-d]pyrimidinone derivative is treated with various substituted aromatic aldehydes in the presence of a base, such as aqueous sodium hydroxide, in an ethanol solvent. nih.gov The reaction proceeds via the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone characteristic of the chalcone structure. This method allows for the introduction of a wide variety of substituents on the appended phenyl ring, leading to a library of novel furo[2,3-d]pyrimidine-based chalcones. nih.gov

Table 2: Examples of Synthesized Furo[2,3-d]pyrimidine-Based Chalcones via Claisen-Schmidt Condensation

Aldehyde Reactant Resulting Chalcone Substituent (on Phenyl Ring)
4-Nitrobenzaldehyde 4-Nitrophenyl
3,4-Dimethoxybenzaldehyde 3,4-Dimethoxyphenyl
4-Chlorobenzaldehyde 4-Chlorophenyl

Structure Activity Relationship Sar Studies and Analogue Design

Positional Effects of Substituents on Biological Activity

The biological activity of furo[2,3-d]pyrimidine (B11772683) derivatives is highly dependent on the nature and position of various substituents on the fused ring system.

The introduction of halogen atoms to the furo[2,3-d]pyrimidine scaffold and its derivatives has been shown to significantly modulate their biological potency. Halogen substituents can alter the electronic properties, lipophilicity, and binding interactions of the molecule.

In a series of novel furo[2,3-d]pyrimidine-based chalcones designed as potential anticancer agents, derivatives bearing halogen substituents demonstrated potent anti-proliferative activity. nih.govrsc.org Specifically, compounds with a chlorine (5d) or bromine (5e) on the B-ring of the chalcone (B49325) moiety showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line. nih.govrsc.org This suggests that the electronegativity and size of the halogen can enhance the compound's ability to interact with its biological target. nih.govnih.gov

Further studies on furo[2,3-d]pyrimidine derivatives targeting the PI3K/AKT pathway revealed complex effects of halogen substitution. nih.gov For instance, substitution with electron-withdrawing groups like p-chloro and p-bromo on a thiosemicarbazone side chain resulted in moderate antiproliferative activity. Conversely, attaching a p-chlorophenyl group directly to a 1,3,4-thiadiazole (B1197879) moiety linked to the furo[2,3-d]pyrimidine core greatly diminished the activity. nih.gov This highlights that the position and the nature of the linker group are critical in determining the ultimate effect of the halogen substituent.

CompoundHalogen SubstituentTarget/Cell LineActivity (GI₅₀/IC₅₀)
5d 4-ChlorophenylNCI 59 cell line panelMean GI₅₀: 2.41 μM rsc.org
5e 4-BromophenylNCI 59 cell line panelMean GI₅₀: 1.23 μM rsc.org
6a p-chloro (on thiosemicarbazone)NCI 60 cell line panelMean Inhibition: 26.67% nih.gov
6b p-bromo (on thiosemicarbazone)NCI 60 cell line panelMean Inhibition: 40.12% nih.gov
10e p-chlorophenyl (on thiadiazole)NCI 60 cell line panelMean GI%: 5.7% nih.gov

This table presents data on the influence of halogen substituents on the anticancer activity of various furo[2,3-d]pyrimidine derivatives.

The substitution of aromatic and heteroaromatic rings at various positions of the furo[2,3-d]pyrimidine core is a key strategy for modulating biological activity. These bulky groups can form crucial interactions, such as pi-stacking and hydrophobic interactions, within the binding sites of target proteins.

Research into Akt1 kinase inhibitors revealed that furo[2,3-d]pyrimidine derivatives with heterocyclic substituents at the C-5 and C-6 positions exhibited higher inhibitory activity compared to those with phenyl substituents. researchgate.net A compound bearing a 2-thienyl group at C-5 and a methyl group at C-6 was identified as the most potent Akt1 kinase inhibitor in its series, with an IC₅₀ value of 24 μM. researchgate.net

In the context of PI3K/AKT dual inhibitors, substituting a 1,3,4-thiadiazole ring with an m-tolyl group at the 4-position of the furo[2,3-d]pyrimidine scaffold led to a derivative (10b) with enhanced cytotoxic activity. nih.gov This compound showed potent anticancer effects across a wide range of cell lines. In contrast, substitutions with p-chlorophenyl or p-sulfamoylphenyl groups at the same position resulted in a significant reduction in antiproliferative activity. nih.gov This underscores the sensitivity of the scaffold's activity to the electronic and steric properties of the appended aromatic ring.

CompoundAromatic/Heteroaromatic SubstituentTarget KinaseActivity (IC₅₀)
Compound 7 5-(2-thienyl), 6-methylAkt124 μM researchgate.net
Compound 10b 4-(1,3,4-thiadiazol-2-yl)-m-tolylPI3Kα/β, AKT0.175/0.071 μM, 0.411 μM rsc.org
Compound 10e 4-(1,3,4-thiadiazol-2-yl)-p-chlorophenylNCI 60 panelLow activity (Mean GI% 5.7) nih.gov

This table summarizes the impact of different aromatic and heteroaromatic substitutions on the kinase inhibitory activity of furo[2,3-d]pyrimidine derivatives.

Bioisosteric Replacements of the Furo[2,3-d]pyrimidine Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comresearchgate.net For the furo[2,3-d]pyrimidine scaffold, replacing the furan (B31954) oxygen atom with other heteroatoms like sulfur or nitrogen leads to structurally similar but electronically distinct cores, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. nih.gov

The thieno[2,3-d]pyrimidine (B153573) core, where the furan oxygen is replaced by a sulfur atom, is a well-explored bioisostere of both purines and furo[2,3-d]pyrimidines. uran.uanih.gov This scaffold has been successfully employed in the development of inhibitors for various kinases, including c-Met and VEGFR-2. researchgate.netnih.gov

In a study comparing furo- and thieno[2,3-d]pyrimidines as Notum inhibitors, the thieno[2,3-d]pyrimidine analogues generally showed higher potency. For example, a 5,6-dimethyl thieno[2,3-d]pyrimidine was found to be 10-fold more active than its corresponding 5,6-dimethyl furo[2,3-d]pyrimidine counterpart. nih.gov The thieno[2,3-d]pyrimidine scaffold's different electronic distribution and geometry compared to the furo[2,3-d]pyrimidine core likely contribute to altered binding affinities with target enzymes. nih.govmdpi.com Structure-activity relationship studies on thieno[2,3-d]pyrimidine derivatives have provided valuable insights for designing potent and selective inhibitors. researchgate.netmdpi.com

Replacing the furan oxygen with a nitrogen atom yields the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. mdpi.comresearchgate.net This core is present in numerous biologically active compounds, including anticancer and antiviral agents. researchgate.netnih.gov The nitrogen atom in the pyrrole (B145914) ring introduces a hydrogen bond donor capability not present in the furan or thiophene (B33073) analogues, which can be exploited for specific interactions with target proteins. nih.gov

In the development of Notum inhibitors, a pyrrolo[2,3-d]pyrimidine analogue was found to be a weak inhibitor. nih.gov However, its activity could be improved by adding substituents at the 5- or 7-positions of the pyrrolo ring. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also been extensively investigated as potent inhibitors of various tyrosine kinases, such as RET kinase and EGFR. nih.govnih.gov The ability to modify the pyrrole nitrogen (N-7 position) provides an additional vector for chemical exploration compared to the furo- and thieno- analogues. nih.gov

ScaffoldKey FeatureAdvantage in Analogue DesignExample Target
Furo[2,3-d]pyrimidine Oxygen in 5-membered ringParent scaffold, established chemistryAkt1, PI3K researchgate.netrsc.org
Thieno[2,3-d]pyrimidine Sulfur in 5-membered ring (Bioisostere)Often enhances potency, alters electronicsNotum, c-Met, VEGFR-2 nih.govresearchgate.netnih.gov
Pyrrolo[2,3-d]pyrimidine Nitrogen in 5-membered ring (Bioisostere)Provides H-bond donor, extra modification site (N7)Notum, RET, EGFR nih.govnih.govnih.gov

This table compares the key features and applications of the furo[2,3-d]pyrimidine scaffold and its common bioisosteric replacements.

Design Principles for Kinase Inhibitors based on the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine scaffold is a versatile template for designing kinase inhibitors due to its structural similarity to adenine (B156593), the core component of ATP. researchgate.netresearchgate.net This allows these compounds to act as competitive inhibitors by occupying the ATP-binding site of kinases. mdpi.com

Key design principles for developing potent and selective kinase inhibitors from this scaffold include:

Hinge-Binding Motif: The pyrimidine (B1678525) portion of the scaffold typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine. mdpi.com

Exploration of Solvent-Exposed Regions: Substituents at the C-4 and C-5/C-6 positions are often directed towards the solvent-exposed region of the binding cleft. Attaching larger, flexible, or polar groups at these positions can enhance potency and selectivity. researchgate.netnih.gov For example, in the design of VEGFR-2 inhibitors, various side chains were attached to the C-4 position to interact with the back pocket of the enzyme. nih.gov

Targeting Specific Pockets: The design of substituents can be tailored to exploit unique features of a specific kinase's ATP-binding site. In the development of PI3K/AKT dual inhibitors, a 1,3,4-thiadiazole moiety was incorporated to provide an improved binding pattern with key amino acids in the respective binding sites. rsc.org

Dual-Target Inhibition: The scaffold has been used to create dual-target inhibitors. By incorporating specific side chains, researchers have designed compounds that inhibit both receptor tyrosine kinases (like VEGFR-2) and dihydrofolate reductase (DHFR), combining cytostatic and cytotoxic activities into a single molecule. researchgate.net

The development of furo[2,3-d]pyrimidine-based kinase inhibitors is often guided by molecular docking studies to predict binding modes and rationalize observed SAR, leading to the design of next-generation compounds with improved therapeutic profiles. rsc.orgnih.gov

Hinge-Binding Motifs

The hinge region of a kinase connects the N- and C-lobes and is crucial for the binding of ATP and competitive inhibitors. The furo[2,3-d]pyrimidine core is designed to form hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine part of ATP.

In the design of furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, molecular docking studies have elucidated the importance of specific substitutions for optimal hinge region interaction. For instance, in a series of synthesized compounds, a key interaction was observed between the inhibitor and the amino acid Valine 851 (Val851) in the hinge region of the PI3K active site. nih.gov One design strategy involved a ring-opening approach of a morpholino ring, which was replaced by acetyl or ethyl carboxylate moieties. nih.gov These smaller, more flexible groups were hypothesized to effectively form hydrogen bonds with Val851. nih.gov

Compound IDModification from 2-Chlorofuro[2,3-d]pyrimidine ScaffoldTarget KinaseKey Hinge Region InteractionBiological Activity (IC50)
10a Replacement of 2-Cl with a 4-(3-chlorophenyl)-1,3,4-thiadiazole moiety linked via a hydrazine (B178648) bridgePI3Kα/β, AKTHydrogen bonding with Val851PI3Kα: 0.215 µM, PI3Kβ: 0.098 µM, AKT: 0.531 µM nih.gov
10b Replacement of 2-Cl with a 4-(m-tolyl)-1,3,4-thiadiazole moiety linked via a hydrazine bridgePI3Kα/β, AKTHydrogen bonding with Val851PI3Kα: 0.175 µM, PI3Kβ: 0.071 µM, AKT: 0.411 µM nih.gov

DFG-Binding Motifs

The DFG (Asp-Phe-Gly) motif is a highly conserved sequence in the activation loop of kinases and plays a crucial role in catalysis and conformational change. Kinase inhibitors are often classified based on their interaction with the DFG motif, with Type I inhibitors binding to the "DFG-in" (active) conformation and Type II inhibitors binding to the "DFG-out" (inactive) conformation.

While specific SAR data detailing the interaction of this compound derivatives with the DFG motif are not extensively documented in the provided context, general principles of kinase inhibitor design suggest that modifications to the scaffold can influence this interaction. Substituents that can access and occupy the hydrophobic pocket adjacent to the DFG motif in its "out" conformation can confer Type II inhibitor characteristics, often leading to improved selectivity. The design of such inhibitors typically involves incorporating larger, more flexible substituents that can extend into this allosteric site. The phenyl and tolyl groups in compounds 10a and 10b , for example, are likely to occupy hydrophobic pockets in the vicinity of the activation loop, thereby influencing the conformation of the DFG motif. nih.gov

Hybridization Strategies in Furo[2,3-d]pyrimidine Derivative Design

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold is an excellent platform for such strategies.

One notable example is the hybridization of the furo[2,3-d]pyrimidine core with a 1,3,4-thiadiazole moiety to create PI3K/AKT dual inhibitors. nih.gov This approach aimed to combine the kinase-inhibiting properties of the furopyrimidine scaffold with the established anticancer pharmacophore of 1,3,4-thiadiazole. nih.gov The resulting hybrid molecules, such as compounds 10a and 10b , demonstrated potent inhibitory activity against both PI3K and AKT. nih.gov

Another hybridization strategy involves the combination of the furo[2,3-d]pyrimidine scaffold with chalcone structures. Chalcones are known for their cytotoxic effects against various tumor cell lines. rsc.org By synthesizing furo[2,3-d]pyrimidine-based chalcones, researchers have developed compounds with significant anti-proliferative activity against breast cancer cell lines. rsc.org

A further example is the creation of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives. These compounds have been investigated for their dual antiviral and anticancer activities. nih.gov This strategy leverages the biological activities associated with both heterocyclic systems to develop agents with a broader therapeutic window.

The design of these hybrid molecules often involves linking the pharmacophores through carefully chosen linkers to ensure the correct spatial orientation for interacting with their respective biological targets. For instance, a hydrazono linker was used in the design of the PI3K/AKT dual inhibitors to provide hydrogen bond accepting and donating capabilities. nih.gov

Hybrid StrategyCombined PharmacophoresResulting Compound ClassTherapeutic TargetExample Biological Activity
Pharmacophore CombinationFuro[2,3-d]pyrimidine + 1,3,4-ThiadiazolePI3K/AKT Dual InhibitorsPI3K/AKT PathwayCompound 10b : GI50 ranging from 0.91 to 16.7 µM against 38 cancer cell lines nih.gov
Pharmacophore CombinationFuro[2,3-d]pyrimidine + ChalconeFuro[2,3-d]pyrimidine based ChalconesCancer Cell ProliferationCompound 5e : GI50 of 0.505 µM against MCF-7 breast cancer cell line rsc.org
Pharmacophore CombinationFuro[2,3-d]pyrimidine + 1,3,4-OxadiazoleFuro[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole HybridsViral Replication and Cancer Cell GrowthCompound 8f : IC50 ranging from 13.89 to 19.43 µM against four human cancer cell lines nih.gov

Applications in Chemical Biology and Drug Discovery Research

Furo[2,3-d]pyrimidine (B11772683) as a Privileged Scaffold for Lead Compound Identification

The furo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This structural motif is a key component in the design of various enzyme inhibitors. rsc.org Its structural similarity to endogenous purines allows it to interact with the active sites of numerous enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.

Researchers have utilized this scaffold to develop potent inhibitors for various therapeutic targets. For instance, derivatives of furo[2,3-d]pyrimidine have been designed and synthesized as potential inhibitors of:

PI3K/AKT: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is often dysregulated in cancer. Furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and AKT, demonstrating a potential therapeutic strategy for cancers like breast cancer. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Compounds incorporating the furo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against VEGFR-2.

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. The furo[2,3-d]pyrimidine structure has served as a template for the discovery of novel DHFR inhibitors.

The versatility of the furo[2,3-d]pyrimidine scaffold allows for the generation of diverse chemical libraries, facilitating the identification of lead compounds for a wide range of diseases. researchgate.net

Use as Intermediates and Building Blocks in Complex Molecule Synthesis

2-Chlorofuro[2,3-d]pyrimidine is a valuable intermediate in organic synthesis. The chlorine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the construction of more complex molecules.

A common synthetic strategy involves the displacement of the C2-chloride with amines, alcohols, or thiols to generate a diverse array of 2-substituted furo[2,3-d]pyrimidine derivatives. For example, the synthesis of certain furanopyrimidine-based kinase inhibitors begins with the refluxing of a precursor in phosphorous oxychloride to yield this compound. This intermediate can then be reacted with various amines, such as 2-(4-ethylpiperazin-1-yl)ethanamine, to produce the final, more complex and biologically active compounds. This highlights the instrumental role of this compound as a key building block in multi-step syntheses.

Development of Chemical Probes for Biological Systems

While the furo[2,3-d]pyrimidine scaffold is a promising platform for developing therapeutic agents, its application in the creation of chemical probes is an emerging area of research. Chemical probes are essential tools in chemical biology for interrogating the function of proteins and other biomolecules within their native cellular environment. These probes often contain a reactive group for covalent modification of the target, a reporter tag (like a fluorophore or biotin) for detection, and a recognition element that directs the probe to a specific target.

Given the established bioactivity of furo[2,3-d]pyrimidine derivatives against enzymes like kinases, the scaffold serves as an excellent recognition element. By functionalizing the core, for instance at the 2-position using this compound as a starting material, it is feasible to append the necessary components to create activity-based probes. Such probes could be used to identify and profile the activity of specific enzymes in complex biological samples, aiding in target validation and understanding disease mechanisms.

Preclinical Efficacy Studies in Relevant Biological Models

Derivatives originating from the furo[2,3-d]pyrimidine scaffold have demonstrated significant efficacy in various preclinical models, including cancer cell lines and animal models of disease.

Anti-proliferative Activity in Cancer Cell Lines

A multitude of studies have reported the potent anti-proliferative activity of furo[2,3-d]pyrimidine derivatives against a wide panel of human cancer cell lines. These compounds have shown efficacy in inhibiting the growth of tumors from various origins, including breast, leukemia, and colon cancer. nih.govnih.gov

For instance, a series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anticancer activity. nih.gov Two halogen-bearing derivatives, in particular, demonstrated significant growth inhibition against a panel of 59 human cancer cell lines. nih.gov Another study focused on furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, with one compound showing remarkable anticancer activity with GI50 values ranging from 0.91 to 16.7 μM against 38 different cancer cell lines. nih.gov

Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCell LineActivity TypeValue (µM)Reference
Compound 10b (PI3K/AKT Inhibitor)HS 578T (Breast)GI501.51 nih.gov
Chalcone (B49325) Derivative 5dMCF-7 (Breast)Cytotoxicity (IC50)1.20 ± 0.21 nih.gov
Chalcone Derivative 5eMCF-7 (Breast)Cytotoxicity (IC50)1.90 ± 0.32 nih.gov
Chalcone Derivative 5dNCI 59-cell line panelMean GI502.41 nih.gov
Chalcone Derivative 5eNCI 59-cell line panelMean GI501.23 nih.gov

Efficacy in Animal Models of Disease

The promising in vitro results of furo[2,3-d]pyrimidine derivatives have led to their evaluation in in vivo animal models. These studies are crucial for assessing the therapeutic potential of a compound in a whole-organism context.

Role in Nucleoside Analog Development

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. These molecules mimic natural nucleosides and can interfere with the synthesis of DNA and RNA or the function of enzymes that process nucleic acids. The structural similarity of the furo[2,3-d]pyrimidine scaffold to purine (B94841) bases makes it an attractive candidate for the synthesis of novel nucleoside analogs.

By glycosylating the furo[2,3-d]pyrimidine core, chemists can create a new class of nucleosides with the potential for unique biological activities. While the related pyrrolo[2,3-d]pyrimidine scaffold has been successfully used to create nucleoside analogs like Toyocamycin with anti-HCV activity, the exploration of furo[2,3-d]pyrimidine in this context is a promising area for future research. nih.gov The synthesis would typically involve coupling a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to the heterocyclic base, followed by deprotection. scirp.org The resulting nucleoside analogs could then be screened for a variety of therapeutic applications, particularly as antiviral agents.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic strategies is crucial for generating novel furo[2,3-d]pyrimidine (B11772683) analogues. While established methods exist, future work will likely focus on innovative approaches that offer greater control over stereochemistry, improve yields, and allow for the introduction of a wider range of functional groups.

Key areas for exploration include:

One-Pot Condensation Reactions: Developing facile and efficient one-pot coupling methods can streamline the synthesis process, making it more time- and cost-effective. researchgate.net

Catalyst Development: Investigating new catalysts, including nano-catalysts, could lead to milder reaction conditions and improved efficiency in creating fused pyrimidine (B1678525) derivatives. researchgate.net

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of scalability, safety, and reproducibility for the large-scale production of key intermediates and final compounds.

Bioisosteric Modification Strategies: Systematically applying bioisosteric replacements, such as substituting parts of the molecule with different groups that retain similar biological activity, can lead to compounds with improved properties. nih.govrsc.org For instance, introducing halogen substituents has been shown to improve the cytotoxicity of some derivatives. nih.govrsc.org

Recent synthetic efforts have successfully utilized methods like the Ullmann coupling to create 4-substituted 5-methyl-furo[2,3-d]pyrimidines and have explored the chemical transformation of tricyclic furo[2,3-d]pyrimidines through isosteric and scaffold-hopping strategies. researchgate.net

Diversification of Furo[2,3-d]pyrimidine Libraries for Enhanced Biological Screening

Expanding the chemical diversity of furo[2,3-d]pyrimidine libraries is essential for identifying new lead compounds with unique biological activities. High-throughput screening campaigns rely on large and diverse collections of molecules to maximize the chances of finding hits against a wide range of therapeutic targets. nih.gov

Future strategies for diversification should include:

Combinatorial Synthesis: Employing combinatorial chemistry techniques, such as the split-and-pool strategy used in DNA-encoded libraries (DELs), can rapidly generate millions of unique compounds. nih.gov This approach allows for the exploration of a vast chemical space around the core furo[2,3-d]pyrimidine scaffold. nih.gov

Scaffold Hopping: Designing and synthesizing derivatives that maintain the key pharmacophoric features of the furo[2,3-d]pyrimidine core but possess a different central ring structure can lead to novel intellectual property and potentially improved drug-like properties. researchgate.net

Hybrid Molecules: Creating hybrid compounds that combine the furo[2,3-d]pyrimidine moiety with other known pharmacophores is a promising strategy. nih.govrsc.org For example, combining the furopyrimidine scaffold with 1,3,4-thiadiazole (B1197879) has been explored to enhance anticancer potential by targeting different enzymatic and cellular processes. nih.govrsc.org

Advanced Structural Biology Studies (e.g., Co-crystallization with Target Proteins)

A detailed understanding of how furo[2,3-d]pyrimidine derivatives bind to their biological targets at the atomic level is critical for structure-based drug design. Advanced structural biology techniques are indispensable for elucidating these interactions.

Future research should prioritize:

X-ray Co-crystallography: Obtaining high-resolution crystal structures of furo[2,3-d]pyrimidine derivatives in complex with their target proteins (e.g., kinases, enzymes) will provide a precise map of the binding site interactions. This information is invaluable for designing next-generation inhibitors with improved affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane-bound receptors that are difficult to crystallize, cryo-EM can provide near-atomic resolution structures, offering insights into the binding modes of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution, providing complementary information to static crystal structures.

These structural insights will guide the rational design of more potent and selective modulators.

Deeper Mechanistic Investigations of Furo[2,3-d]pyrimidine Action

While many furo[2,3-d]pyrimidine derivatives have demonstrated potent biological activity, particularly as anticancer agents, a deeper understanding of their precise mechanisms of action is often required.

Future mechanistic studies should focus on:

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a crucial step. Techniques such as chemical proteomics and genetic screening can be employed for this purpose.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement is essential. This includes analyzing changes in cell signaling pathways, gene expression, and protein-protein interactions. For example, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis. nih.govrsc.orgmdpi.com One compound was found to arrest the cell cycle at the G0–G1 phase in breast cancer cells. nih.govrsc.org

Resistance Mechanisms: As with any therapeutic agent, understanding potential mechanisms of drug resistance is vital. This involves studying cancer cells that have developed resistance to furo[2,3-d]pyrimidine-based compounds to identify the underlying genetic or cellular changes.

For instance, specific derivatives have been shown to induce apoptosis through caspase-dependent mechanisms, with one compound increasing caspase-9 levels significantly. nih.gov

Computational Design of Next-Generation Furo[2,3-d]pyrimidine-Based Modulators

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. These tools can accelerate the design-synthesize-test cycle and help prioritize the most promising compounds for synthesis.

Future computational efforts should leverage:

Molecular Docking and Dynamics: These simulations are used to predict the binding modes and affinities of new designs within the active site of a target protein. nih.govrsc.org Such studies have been used to understand the binding patterns of derivatives with PI3K and AKT-1 enzymes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of furo[2,3-d]pyrimidine derivatives with their biological activities, enabling the prediction of activity for virtual compounds. mdpi.com

Machine Learning and AI: Advanced machine learning algorithms can analyze large datasets of chemical structures and biological data to identify complex patterns and guide the design of novel compounds with desired properties.

These computational approaches, when integrated with experimental data, will be a powerful engine for the discovery of next-generation modulators.

Potential for Development of Multi-Targeted Agents

The ability of the furo[2,3-d]pyrimidine scaffold to be decorated with various substituents makes it an attractive platform for developing agents that can modulate multiple targets simultaneously. This polypharmacology can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Future research in this area could involve:

Dual Kinase Inhibitors: Designing single molecules that can inhibit two or more key kinases in a cancer-related pathway. For example, derivatives have been developed as dual inhibitors of EGFR/HER2 and PI3K/AKT. nih.govrsc.orgnih.gov

Inhibitors of Multiple Target Classes: Exploring the possibility of creating compounds that act on different classes of targets, such as a kinase and a protein involved in apoptosis or angiogenesis.

Fragment-Based Linking: Combining fragments known to bind to different targets and linking them via the furo[2,3-d]pyrimidine core to create a multi-targeted agent.

Several furo[2,3-d]pyrimidine derivatives have already shown promise as multi-targeted agents, inhibiting kinases such as EGFR, VEGFR-2, and PDGFR-β. researchgate.net

Application in Other Therapeutic Areas Beyond Current Focus

While the majority of research on furo[2,3-d]pyrimidines has focused on oncology, the structural features of this scaffold suggest potential applications in a variety of other therapeutic areas. researchgate.net

Exploratory research should investigate their potential as:

Antiviral Agents: The pyrimidine ring is a core component of nucleosides, and fused pyrimidine systems have been investigated for activity against a range of viruses. researchgate.net

Anti-inflammatory Agents: Many kinase pathways are involved in inflammation, suggesting that selective kinase inhibitors from this class could be effective anti-inflammatory drugs.

Neurodegenerative Diseases: Given the role of certain kinases in the pathology of neurodegenerative conditions, furo[2,3-d]pyrimidine-based kinase inhibitors could be explored as potential treatments. nih.gov

Antimicrobial Agents: The broad biological activity of fused pyrimidines warrants screening of diversified libraries against bacterial and fungal pathogens. researchgate.net

Systematic screening of existing and new furo[2,3-d]pyrimidine libraries against targets relevant to these and other diseases could uncover novel therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-Chlorofuro[2,3-d]pyrimidine, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via Ullmann coupling reactions using 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides under controlled conditions. Optimizing solvent systems (e.g., DMF or pyridine) and catalysts (e.g., CuI) is critical for achieving >80% yields .
  • Data : Pyridine as a solvent at 100°C for 7 hours is reported to enhance cyclization efficiency in analogous pyrido[2,3-d]pyrimidine syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm the fused furan-pyrimidine ring system and chlorine substitution. For purity, HPLC with UV detection (λ = 254 nm) is recommended, with retention times validated against reference standards.
  • Data : Purity ≥97% is achievable via recrystallization from ethanol, as demonstrated for structurally related chlorinated pyrimidines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Conduct reactions in fume hoods or gloveboxes due to potential inhalation hazards (H335/H319 warnings) .
  • Store waste in labeled, sealed containers and dispose via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How does the chlorine substituent at the 2-position influence the reactivity of furo[2,3-d]pyrimidine in nucleophilic substitution reactions?

  • Mechanistic Insight : The chlorine atom acts as a leaving group, enabling Suzuki-Miyaura cross-coupling or SNAr reactions. Reactivity is enhanced by electron-withdrawing effects of the fused furan ring, with reported substitution rates 3–5× faster than non-fused analogs .
  • Case Study : Substitution with ethylamine at 80°C in DMF achieves >90% conversion within 2 hours, forming 2-amino derivatives critical for kinase inhibitor development .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with CHK1 kinase (PDB: 3PAV). The chlorine atom stabilizes hydrophobic pockets, while the furan oxygen forms hydrogen bonds with Asp148 .
  • MD Simulations : AMBER force fields reveal stable binding (RMSD <2 Å over 50 ns) for derivatives with IC₅₀ values <100 nM against cancer cell lines .

Q. How do structural modifications (e.g., alkylation at the 5-position) affect antitumor activity?

  • Experimental Design : Synthesize analogs via Pd-catalyzed C-H activation and test cytotoxicity against HeLa and MCF-7 cells using MTT assays.
  • Findings : 5-Ethyl derivatives show 10–15× higher potency (IC₅₀ = 0.8–1.2 µM) compared to methyl-substituted analogs, likely due to enhanced lipophilicity and target binding .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Resolution Strategy :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Data : Conflicting reports arise from polymorphic forms; DSC/TGA analysis identifies a stable anhydrous form with solubility of 12 mg/mL in DMSO, while hydrated forms (e.g., monohydrate) exhibit reduced solubility (3 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.